molecular formula C17H13ClN4 B12937767 1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- CAS No. 824394-93-6

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-

Cat. No.: B12937767
CAS No.: 824394-93-6
M. Wt: 308.8 g/mol
InChI Key: SIXDHKHXPCLBDH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • Aromatic protons :
    • Benzimidazole H7: δ 8.2–8.4 (singlet, 1H)
    • Phenyl group protons: δ 7.3–7.8 (multiplet, 4H)
    • Imidazole protons: δ 7.1 (singlet, 2H)
  • Methyl group : δ 2.6 (singlet, 3H)
  • Chloro effect : Deshielding observed at H4 (δ 7.9) due to electron withdrawal.

¹³C NMR (100 MHz, DMSO-d₆) :

  • Benzimidazole C2: δ 150.2 (amide-like carbon)
  • Imidazole C2: δ 137.8
  • Chlorinated carbon (C5): δ 128.5
  • Methyl carbon: δ 21.3

Infrared (IR) Absorption Profile

Bond/Vibration Wavenumber (cm⁻¹)
N-H stretch (benzimidazole) 3400–3200 (broad)
C=N (imidazole) 1600–1580
C-Cl stretch 750–700
C-H bend (methyl) 1380–1360

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular ion : m/z 321.77 (M⁺, low intensity)
  • Major fragments :
    • m/z 286.1 (M⁺ – Cl)
    • m/z 198.0 (benzimidazole + methyl)
    • m/z 119.0 (imidazole-phenyl ion)

Properties

CAS No.

824394-93-6

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C17H13ClN4/c1-10-8-14-15(9-13(10)18)22-17(21-14)12-5-3-2-4-11(12)16-19-6-7-20-16/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

SIXDHKHXPCLBDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N2)C3=CC=CC=C3C4=NC=CN4

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for Synthesis

Parameter Condition
Starting materials 2-(1H-imidazol-2-yl)aniline, 5-chloro-6-methyl-1H-benzo[d]imidazole
Solvent DMSO or DMF
Catalyst Acid catalyst or metal catalyst
Temperature 100–150 °C
Reaction time Several hours (4–12 h)
Yield Moderate to high (40–80%)

Laboratory-Scale Preparation Method

A representative laboratory procedure adapted from benzimidazole synthesis literature involves:

  • Mixing equimolar amounts of 2-(1H-imidazol-2-yl)aniline and 5-chloro-6-methyl-1H-benzo[d]imidazole in DMSO.
  • Adding a catalytic amount of an acid catalyst such as ammonium chloride or polyphosphoric acid.
  • Heating the mixture under reflux for several hours.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is dried over sodium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures to afford the target compound as a solid.

Industrial Production Methods

For industrial-scale synthesis, the process is optimized for efficiency and yield:

  • Continuous Flow Reactors: These allow precise control over reaction parameters such as temperature, pressure, and residence time, improving reproducibility and scalability.
  • Automated Systems: Automation reduces human error and increases throughput.
  • Optimization: Reaction conditions are fine-tuned, including catalyst concentration, solvent choice, and temperature, to maximize yield and purity.
  • Purification: Industrial purification may involve crystallization or preparative chromatography adapted for large volumes.

Alternative Synthetic Approaches

Several alternative methods for benzimidazole derivatives synthesis can be adapted for this compound:

Analytical Characterization of the Synthesized Compound

The synthesized 1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- is characterized by:

Table 2: Typical Analytical Data

Technique Data/Observation
^1H NMR (DMSO-d6) Signals corresponding to benzimidazole and imidazole protons
^13C NMR Carbon signals consistent with substituted benzimidazole
MS (ESI) Molecular ion peak at m/z ~309 (M+H)+
IR (KBr) Bands for N-H, C=N, C-Cl, and aromatic C-H
Melting Point Typically >250 °C (depends on purity)

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Cyclization of substituted anilines Uses 2-(1H-imidazol-2-yl)aniline and substituted benzimidazole precursors High specificity, moderate to high yield Requires elevated temperature and catalysts
Condensation with aldehydes or acids Classical benzimidazole synthesis adapted Simple, widely used May require long reaction times
Microwave-assisted synthesis Rapid reaction, energy efficient Short reaction times, good yields Requires specialized equipment
Continuous flow industrial synthesis Automated, scalable High throughput, reproducible High initial setup cost

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The benzimidazole scaffold is widely modified for diverse applications. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Reference
Target Compound: 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- 5-Cl, 6-CH₃, 2-(2-imidazolylphenyl) Bifunctional imidazole-phenyl group enhances binding to metal ions/proteins.
2-n-Butyl-5/6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole 5/6-Cl, 2-n-butyl, 1-sulfonyl Sulfonyl group improves metabolic stability; chloro position affects activity.
MK-3903 (AMPK activator) 6-Cl, 2-(biphenyl-4-yl), 5-(carboxybenzyloxy) Biphenyl and carboxylate groups critical for AMPK activation and solubility.
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole 5,6-(CH₃)₂, 2-(pyridinyl), 1-benzyl Pyridinyl and benzyl groups enhance lipophilicity and CNS penetration.
5-Chloro-2-[2-chloro-4-(3-(4-methylpiperazinyl)propoxy)phenyl]-1H-benzimidazole 5-Cl, 2-(chlorophenyl-piperazinylpropoxy) Piperazinylpropoxy chain improves solubility and target engagement.

Physicochemical Properties

Predicted properties (based on structural analogs):

Property Target Compound 2-n-Butyl-5-Cl Analogue MK-3903
Molecular Weight ~340 g/mol ~380 g/mol ~450 g/mol
logP ~3.5 (moderate lipophilicity) ~4.2 ~2.8 (carboxylate lowers logP)
pKa ~4.9 (imidazole NH) ~5.1 (sulfonamide) ~3.5 (carboxylic acid)
Solubility Low (polar imidazole may offset) Moderate (sulfonyl group) High (ionizable carboxyl)

Biological Activity

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H11ClN4, and it has a molecular weight of 294.74 g/mol. This compound is characterized by a benzimidazole core fused with an imidazole ring, which contributes to its diverse biological activities, including antimicrobial, antifungal, and anticancer effects .

Chemical Structure and Properties

The structural features of 1H-benzimidazole derivatives often dictate their biological activity. The presence of chlorine and methyl groups enhances chemical reactivity and influences pharmacokinetic properties. The compound's unique structure can be summarized as follows:

Property Value
Molecular FormulaC16H11ClN4
Molecular Weight294.74 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activities

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- exhibits various biological activities:

Antimicrobial Activity

Studies have shown that benzimidazole derivatives possess significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating potent activity .

Antifungal Activity

The compound also shows antifungal activity against pathogens like Candida albicans and Aspergillus niger. Research indicates that certain derivatives exhibit moderate antifungal effects, suggesting potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has been shown to inhibit DNA topoisomerase activity, which is crucial for DNA replication and cell division. In vitro studies on cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) have revealed that the compound induces cytotoxicity, leading to apoptosis in cancer cells .

The biological activity of 1H-benzimidazole derivatives often involves the following mechanisms:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function.
  • DNA Interaction : It interferes with DNA topoisomerases, disrupting DNA replication.
  • Induction of Apoptosis : The compound can induce apoptosis through mitochondrial pathways by disturbing membrane potential and releasing pro-apoptotic factors like cytochrome c .

Case Studies

Several studies have focused on the synthesis and evaluation of 1H-benzimidazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of benzimidazole and evaluated their biological activities. The findings indicated that compounds with specific substituents exhibited enhanced antiproliferative activity against cancer cell lines .
  • Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of various benzimidazole derivatives against clinically relevant bacterial strains. The results showed promising MIC values that suggest potential for development into therapeutic agents .

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